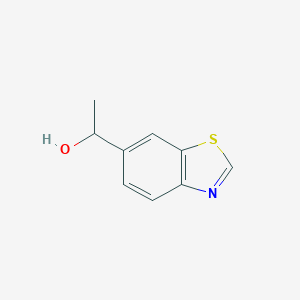
6-Benzothiazolemethanol, alpha-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Benzothiazolemethanol, alpha-methyl- is a chemical compound that has been of great interest in scientific research due to its potential applications in various fields. It is a heterocyclic organic compound that belongs to the thiazole family of compounds.
Wirkmechanismus
The mechanism of action of 6-Benzothiazolemethanol, alpha-methyl- is not fully understood. However, it has been suggested that it may act by inhibiting the growth of microorganisms and cancer cells by disrupting their cell membranes. It has also been suggested that it may act by inducing apoptosis, which is a form of programmed cell death.
Biochemische Und Physiologische Effekte
6-Benzothiazolemethanol, alpha-methyl- has been found to have several biochemical and physiological effects. It has been found to inhibit the growth of microorganisms such as Candida albicans and Staphylococcus aureus. It has also been found to inhibit the growth of cancer cells in vitro. Additionally, it has been found to have potential applications in the field of organic electronics due to its unique electronic properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 6-Benzothiazolemethanol, alpha-methyl- in lab experiments is its potential applications in various fields. It has been found to have antifungal, antibacterial, and antitumor properties, which makes it a promising candidate for the development of new drugs. Additionally, it has been found to have potential applications in the field of organic electronics due to its unique electronic properties.
One of the limitations of using 6-Benzothiazolemethanol, alpha-methyl- in lab experiments is its potential toxicity. It has been found to have toxic effects on some organisms, which may limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for the study of 6-Benzothiazolemethanol, alpha-methyl-. One direction is the development of new drugs based on its antifungal, antibacterial, and antitumor properties. Another direction is the development of new fluorescent probes for the detection of metal ions based on its unique electronic properties. Additionally, further studies are needed to fully understand its mechanism of action and potential toxicity.
Synthesemethoden
The synthesis of 6-Benzothiazolemethanol, alpha-methyl- can be achieved through several methods. One of the most commonly used methods involves the reaction of 2-aminobenzenethiol with formaldehyde and dimethylamine. This reaction results in the formation of 6-Benzothiazolemethanol, alpha-methyl-. Another method involves the reaction of 2-aminobenzenethiol with formaldehyde and methylamine. This method also results in the formation of 6-Benzothiazolemethanol, alpha-methyl-.
Wissenschaftliche Forschungsanwendungen
6-Benzothiazolemethanol, alpha-methyl- has been extensively studied in scientific research due to its potential applications in various fields. It has been found to have antifungal, antibacterial, and antitumor properties. It has also been found to have potential applications in the field of organic electronics and as a fluorescent probe for the detection of metal ions.
Eigenschaften
CAS-Nummer |
181820-06-4 |
|---|---|
Produktname |
6-Benzothiazolemethanol, alpha-methyl- |
Molekularformel |
C9H9NOS |
Molekulargewicht |
179.24 g/mol |
IUPAC-Name |
1-(1,3-benzothiazol-6-yl)ethanol |
InChI |
InChI=1S/C9H9NOS/c1-6(11)7-2-3-8-9(4-7)12-5-10-8/h2-6,11H,1H3 |
InChI-Schlüssel |
QEVVUCWMTIDBGI-UHFFFAOYSA-N |
SMILES |
CC(C1=CC2=C(C=C1)N=CS2)O |
Kanonische SMILES |
CC(C1=CC2=C(C=C1)N=CS2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-[(7-Chloro-4-quinolyl)thio]-1,3,4-thiadiazol-2-amine](/img/structure/B70977.png)
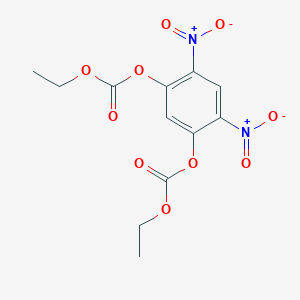
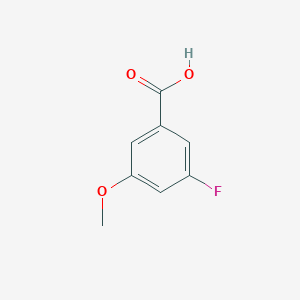
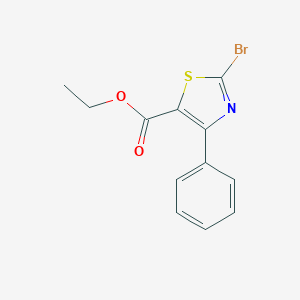
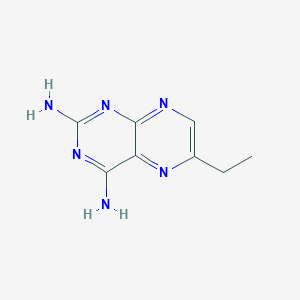
![4-[(1R,2S)-2-Amino-1-hydroxypropyl]-3-fluorobenzene-1,2-diol](/img/structure/B70986.png)
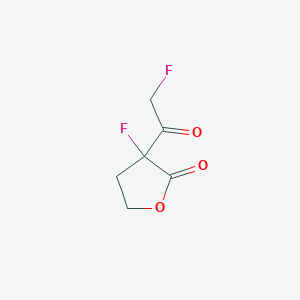
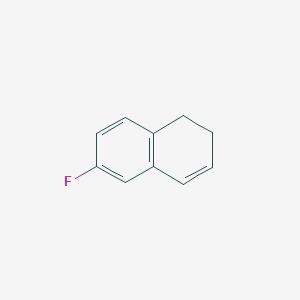
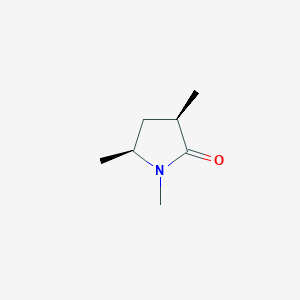
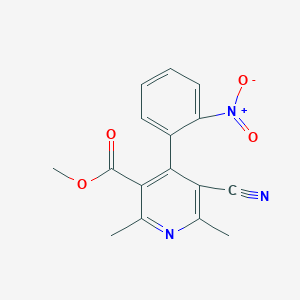
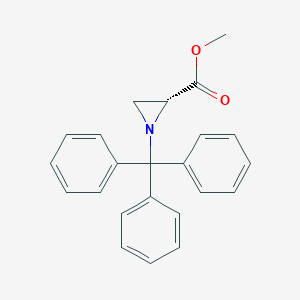
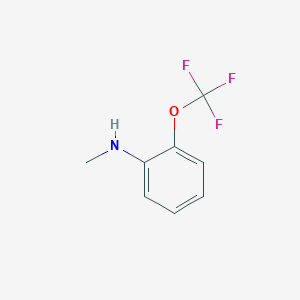
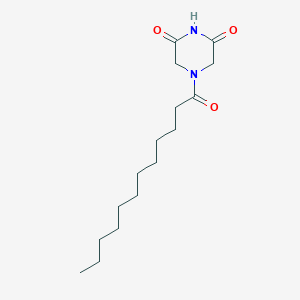
![2-(4-Nitro-phenoxymethyl)-[1,3]dioxolane](/img/structure/B71002.png)